

Potential Therapeutic Targets of Wedeliatrilolactone A: A Technical Guide

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Compound of Interest		
Compound Name:	Wedeliatrilolactone A	
Cat. No.:	B1163372	Get Quote

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Introduction

Wedeliatrilolactone A, a sesquiterpenoid lactone isolated from Wedelia trilobata, is an emerging natural product with potential therapeutic applications. This technical guide provides an in-depth analysis of its identified molecular targets, associated signaling pathways, and relevant experimental methodologies. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising bioactive compound. While research on **Wedeliatrilolactone A** is not as extensive as for its related compound, wedelolactone, recent in silico studies have begun to illuminate its potential mechanisms of action, particularly in the realm of cancer therapy.

Core Therapeutic Target: B-cell lymphoma-2 (Bcl-2)

The primary identified therapeutic target for **Wedeliatrilolactone A** is the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2).[1][2] Bcl-2 is a key regulator of the intrinsic apoptosis pathway, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting Bcl-2, **Wedeliatrilolactone A** can potentially restore the natural apoptotic process in cancer cells.

Quantitative Data: Binding Affinity



In silico molecular docking studies have been performed to predict the binding affinity of **Wedeliatrilolactone A** to the BH3 binding groove of the Bcl-2 protein. This interaction is critical for inhibiting the anti-apoptotic function of Bcl-2. The binding energy, a measure of the strength of the interaction, has been calculated and is presented in the table below. A lower binding energy indicates a more stable and potent interaction.

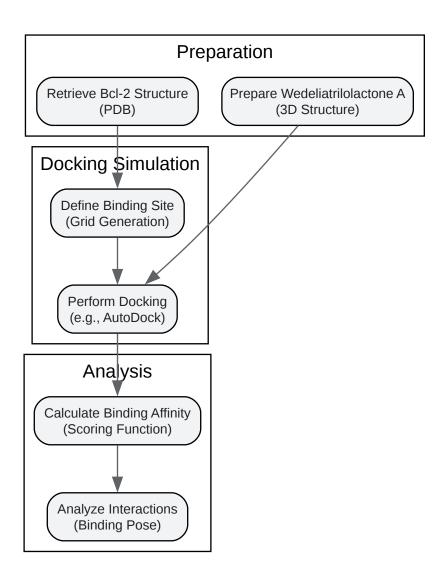
Compound	Target Protein	Binding Affinity (kcal/mol)	Computational Method	Reference
Wedeliatrilolacto ne A	Bcl-2	-8.4	Molecular Docking	[1][2]
Obatoclax (standard)	Bcl-2	-8.4	Molecular Docking	[1]

Signaling Pathway: Intrinsic Apoptosis

Wedeliatrilolactone A's interaction with Bcl-2 directly implicates it in the intrinsic (or mitochondrial) pathway of apoptosis. In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By binding to Bcl-2, **Wedeliatrilolactone A** is hypothesized to disrupt this interaction, leading to the activation of Bax and Bak. This results in MOMP, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.







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References

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- 2. mdpi.com [mdpi.com]
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